Diethyl Pyridine-2,3-dicarboxylate
Overview
Description
Diethyl Pyridine-2,3-dicarboxylate is an organic compound with the molecular formula C11H13NO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 3 positions of the pyridine ring. This compound is typically a colorless to yellow oily liquid with a distinctive aromatic odor. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Diethyl Pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl Pyridine-2,3-dicarboxylate is commonly synthesized through the esterification of pyridine-2,3-dicarboxylic acid with ethanol. The reaction is typically carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the resulting diethyl ester is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Diethyl Pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester groups.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Pyridine-2,6-dicarboxylate: Another ester derivative of pyridine, used in similar applications but with different reactivity due to the position of the ester groups.
Diethyl Pyridine-2,6-dicarboxylate: Similar in structure but with ester groups at the 2 and 6 positions, leading to different chemical properties and applications.
Uniqueness
Diethyl Pyridine-2,3-dicarboxylate is unique due to the specific positioning of its ester groups, which influences its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly valuable in the synthesis of certain coordination polymers and biologically active compounds .
Properties
IUPAC Name |
diethyl pyridine-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYVINPLCASPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447281 | |
Record name | Diethyl Pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-22-8 | |
Record name | 2,3-Diethyl 2,3-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl Pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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